molecular formula C13H18FNO4S2 B2919142 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797847-57-4

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2919142
CAS No.: 1797847-57-4
M. Wt: 335.41
InChI Key: ZQNJDWIUJNJDJT-UHFFFAOYSA-N
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Description

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluorophenyl and isobutylsulfonyl groups attached to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. The incorporation of sulfonyl groups enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, the mechanism would depend on the specific biological target. Sulfonyl groups are common in many drugs and can interact with biological targets in a variety of ways .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being investigated as a potential drug, future work could involve studying its pharmacological activity, toxicity, and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-substituted β-amino alcohols under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. For example, 2-fluorobenzenesulfonyl chloride can react with the azetidine ring in the presence of a base such as triethylamine.

    Addition of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced through sulfonylation reactions. Isobutylsulfonyl chloride can be reacted with the intermediate product in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, triethylamine, dimethylformamide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidines.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Chlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: Similar structure but with a chlorine atom instead of fluorine.

    1-((2-Methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: Similar structure but with a methyl group instead of fluorine.

    1-((2-Bromophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNJDWIUJNJDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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